molecular formula C13H13F6N B11759825 (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine

(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine

Cat. No.: B11759825
M. Wt: 297.24 g/mol
InChI Key: ZFVOGCUIGCWQJH-LLVKDONJSA-N
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Description

(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine typically involves the reaction of piperidine with 3,5-bis(trifluoromethyl)benzaldehyde under specific conditions. The reaction is often catalyzed by a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to reduction, commonly using a reducing agent like sodium borohydride, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine is unique due to its specific piperidine ring structure combined with the 3,5-bis(trifluoromethyl)phenyl group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H13F6N

Molecular Weight

297.24 g/mol

IUPAC Name

(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C13H13F6N/c14-12(15,16)9-5-8(11-3-1-2-4-20-11)6-10(7-9)13(17,18)19/h5-7,11,20H,1-4H2/t11-/m1/s1

InChI Key

ZFVOGCUIGCWQJH-LLVKDONJSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CCNC(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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